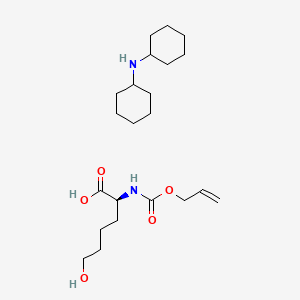
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with a molecular formula of C19H34N2O4. This compound is notable for its unique structure, which includes both cyclohexyl and hydroxy groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid typically involves multiple steps. The process begins with the preparation of cyclohexylamine, which is then reacted with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is further reacted with (2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
化学反応の分析
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
科学的研究の応用
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
- N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Uniqueness
Compared to similar compounds, N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid stands out due to its unique combination of cyclohexyl and hydroxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
N-cyclohexylcyclohexanamine; (2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with potential biological significance. Its structure suggests that it may interact with biological systems in various ways, including enzyme inhibition, receptor binding, and modulation of metabolic pathways.
Chemical Structure and Properties
- Molecular Formula : C19H34N2O
- Molecular Weight : 318.49 g/mol
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid
The compound contains functional groups that are commonly associated with biological activity, such as amines and carboxylic acids, which can participate in hydrogen bonding and ionic interactions.
- Enzyme Inhibition : Compounds with amine and hydroxyl groups often exhibit inhibitory effects on various enzymes. This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The structural components suggest potential interaction with neurotransmitter receptors or other signaling pathways, possibly affecting mood or cognitive functions.
- Antioxidant Properties : Hydroxyl groups are known to contribute to antioxidant activity, potentially allowing the compound to scavenge free radicals.
Case Studies and Research Findings
- Antidepressant Activity : A study explored the effects of similar compounds on serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models, indicating that this compound might also possess anti-inflammatory effects.
Data Table
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-7-16-10(15)11-8(9(13)14)5-3-4-6-12/h11-13H,1-10H2;2,8,12H,1,3-7H2,(H,11,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOZOZWPONCBL-WDBKTSHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













